2-Bromo-5-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-hydroxynaphthalene-1,4-dione is an organic compound with the molecular formula C10H5BrO3 It is a derivative of naphthoquinone, characterized by the presence of a bromine atom and a hydroxyl group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-hydroxynaphthalene-1,4-dione can be synthesized through the bromination of 2-hydroxynaphthalene-1,4-dione (lawsone). One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as phenols or amines, under appropriate conditions.
Oxidation and Reduction: The quinone structure allows for redox reactions, where the compound can be reduced to hydroquinone derivatives or oxidized to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium carbonate and N,N-dimethylformamide (DMF) as the solvent.
Oxidation and Reduction: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthoquinones, depending on the nucleophile used.
Oxidation and Reduction: Products include hydroquinone derivatives and higher oxidation state quinones.
Scientific Research Applications
2-Bromo-5-hydroxynaphthalene-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxynaphthalene-1,4-dione involves its interaction with cellular components. In biological systems, it can disrupt cellular processes by interfering with redox reactions and enzyme activities. The compound’s quinone structure allows it to participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): A precursor in the synthesis of 2-Bromo-5-hydroxynaphthalene-1,4-dione, known for its biological activities.
2-Bromo-1,4-naphthoquinone: Another brominated naphthoquinone with similar chemical properties but different substitution patterns.
Juglone: A naturally occurring naphthoquinone with antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.
Properties
CAS No. |
69008-03-3 |
---|---|
Molecular Formula |
C10H5BrO3 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
2-bromo-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO3/c11-6-4-8(13)9-5(10(6)14)2-1-3-7(9)12/h1-4,12H |
InChI Key |
RGSIRCRADOOHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.